4-bromo-1-(2-nitrophenyl)-1H-pyrazole
Description
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole (CAS: 957034-96-7) is a substituted pyrazole derivative with the molecular formula C₉H₆BrN₃O₂ and a molecular weight of 268.07 g/mol . The compound features a bromine atom at the 4-position of the pyrazole ring and a 2-nitrophenyl group at the 1-position (Figure 1). Its structural uniqueness arises from the electron-withdrawing nitro group and bromine substituent, which influence its electronic properties and reactivity.
Its applications are likely tied to medicinal chemistry or materials science, given the prevalence of pyrazole derivatives in drug discovery and catalysis .
Properties
IUPAC Name |
4-bromo-1-(2-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFCFMLBKEZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649468 | |
| Record name | 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-96-7 | |
| Record name | 4-Bromo-1-(2-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substitution Reactions
One common method involves the substitution of a suitable precursor with a bromine source. This method typically includes:
Starting Materials : 4-bromo-2-nitroaniline and 2-bromo-1H-pyrazole.
-
- Solvents : Common solvents include methanol, ethanol, or acetonitrile.
- Temperature : Reactions are generally conducted at elevated temperatures (50–150 °C).
Yield : This method can yield significant amounts of the desired product, often exceeding 90% under optimized conditions.
Cyclization Reactions
Another effective strategy is cyclization, where intermediates undergo further transformations to yield the final compound:
Reduction Cyclization : This step often involves reducing a nitro group to an amine, followed by cyclization to form the pyrazole ring.
Catalysts and Reagents : Metal catalysts (such as indium) and acids (like hydrochloric acid) are frequently employed to facilitate these transformations.
The following table summarizes specific methodologies for synthesizing 4-bromo-1-(2-nitrophenyl)-1H-pyrazole:
| Method | Starting Materials | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|---|
| Method A | 4-bromo-2-nitroaniline, 2-bromo-1H-pyrazole | Substitution | Methanol, 100 °C | 91.4% |
| Method B | Intermediates from Method A | Reduction Cyclization | Indium, HCl, Water, 100 °C | 90% |
Example Procedure
An example procedure for Method A is as follows:
Combine 10.9 g (50 mmol) of 4-bromo-2-nitroaniline with 10.5 g (50 mmol) of 2-bromo-1H-pyrazole in a reaction vessel.
Add 150 mL of methanol and heat to reflux at approximately 100 °C for 3–4 hours.
After completion, cool the mixture to room temperature and extract with ethyl acetate.
Dry the organic layer and concentrate it under reduced pressure to obtain a yellow oily residue.
Purify the crude product via recrystallization or chromatography as needed.
Analysis of Reaction Products
The products obtained from these reactions can be characterized using various analytical techniques such as:
Mass Spectrometry (MS) : To confirm molecular weight and structure.
Nuclear Magnetic Resonance (NMR) : For structural elucidation and purity assessment.
Yield Optimization
Yield optimization is crucial in synthetic chemistry. The following factors can influence yields:
Reaction Time : Extended reaction times may lead to higher yields but can also result in side reactions.
Temperature Control : Maintaining optimal temperatures prevents degradation of sensitive intermediates.
The preparation of this compound can be effectively achieved through substitution and cyclization methodologies involving various reagents and conditions. The methods discussed provide a framework for researchers looking to synthesize this compound efficiently while maximizing yield and purity.
Future research may focus on further optimizing these methods or exploring alternative synthetic routes that could provide additional benefits such as reduced environmental impact or lower costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 4-Amino-1-(2-nitrophenyl)-1H-pyrazole.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity : Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 4-bromo-1-(2-nitrophenyl)-1H-pyrazole. It has demonstrated significant antiproliferative effects against various cancer cell lines, such as breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial drug .
Analgesic and Anti-inflammatory Effects : Like other pyrazole derivatives, this compound may exhibit analgesic and anti-inflammatory activities, suggesting its potential use in pain management therapies .
Agricultural Applications
Pesticidal Activity : The unique chemical structure of this compound has been explored for its pesticidal properties. Studies indicate that compounds within the pyrazole class can act as effective pesticides, targeting specific pests while minimizing harm to beneficial organisms .
Material Science Applications
Development of New Materials : The compound's unique properties make it suitable for developing new materials, such as polymers and dyes. Its ability to undergo various chemical reactions allows researchers to design materials with tailored properties for specific applications .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, providing insights into its potential as a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the bromine atom can form halogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 2-nitrophenyl group in the target compound enhances electrophilicity compared to analogs with alkyl or aryl substituents (e.g., phenylethyl or cyclopropylmethyl). This may increase reactivity in cross-coupling reactions .
- Steric Effects : Bulky substituents (e.g., phenylethyl) reduce accessibility to the pyrazole core for further functionalization, whereas smaller groups (e.g., ethoxyethyl) improve synthetic versatility .
Spectroscopic Data Comparison
¹H NMR Shifts (Selected Examples) :
IR Spectral Features :
- Nitro Group: Expected C-NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) in the target compound, absent in non-nitro analogs .
- C-Br Stretch : All brominated analogs show C-Br absorption near 560–650 cm⁻¹ .
Biological Activity
4-Bromo-1-(2-nitrophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with bromine and a nitrophenyl group. The synthesis typically involves multi-step organic reactions, including bromination and nitration processes. The following table summarizes common synthetic routes:
| Step | Reaction Type | Key Reagents | Product |
|---|---|---|---|
| 1 | Nitration | 2-Nitroaniline + HNO₃ | 4-Nitroaniline |
| 2 | Bromination | 4-Nitroaniline + Br₂ | This compound |
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) reported in the range of for certain derivatives . The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Various compounds within this class have shown the ability to inhibit cancer cell proliferation across multiple cancer types. For instance, studies have reported that certain pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors . Table 2 summarizes some key findings:
| Study | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Zheng et al. (2022) | HepG2 (liver cancer) | 1.30 | Apoptosis induction |
| Koca et al. (2022) | A549 (lung cancer) | 0.50 | Kinase inhibition |
| Singla et al. (2022) | MDA-MB-231 (breast cancer) | 0.75 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, pyrazole derivatives have also demonstrated anti-inflammatory effects. For example, compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration .
Case Study 2: Anticancer Screening
In a comprehensive screening of various pyrazole derivatives against different cancer cell lines, one derivative demonstrated an IC₅₀ value of against the A549 cell line, highlighting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Question
- Toxicity : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (similar bromopyrazoles show acute oral toxicity, LD₅₀ ~300 mg/kg) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with vermiculite and dispose as hazardous waste .
How can crystallographic data for this compound contribute to understanding its reactivity in catalysis?
Advanced Research Question
X-ray structures reveal steric and electronic effects influencing reactivity:
- Nitro group orientation : The ortho-nitro substituent may induce planar or twisted conformations, affecting π-stacking in catalytic intermediates .
- Halogen bonding : The bromine atom can act as a halogen bond donor, stabilizing transition states in Pd-catalyzed reactions .
- CSD analysis : Compare with analogs (e.g., 4-bromo-1-(4-fluorophenyl)-1H-pyrazole) to predict regioselectivity in electrophilic substitutions .
What mechanistic insights explain the electrophilic substitution behavior of this compound?
Advanced Research Question
The electron-withdrawing nitro group deactivates the pyrazole ring, directing electrophiles (e.g., nitration, sulfonation) to the less hindered 5-position. Experimental evidence from Mannich reactions on similar systems shows that:
- Kinetic vs. thermodynamic control : At low temperatures, the 5-substituted product dominates, while higher temperatures favor 3-substitution due to steric relief .
- Computational modeling : Fukui indices (NPA charges) can predict electrophilic sites, validated by ¹H NMR coupling constants .
How can researchers leverage computational tools to design derivatives of this compound for biological screening?
Advanced Research Question
- Docking studies : Use AutoDock Vina to screen against target proteins (e.g., kinase inhibitors), focusing on the nitro group’s role in hydrogen bonding .
- QSAR modeling : Correlate substituent effects (Hammett σ values) with bioactivity data from analogs (e.g., triazolyl-pyrazoles with IC₅₀ < 1 µM) .
- ADMET prediction : SwissADME can assess bioavailability, ensuring derivatives meet Lipinski’s Rule of Five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
